Silver thiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

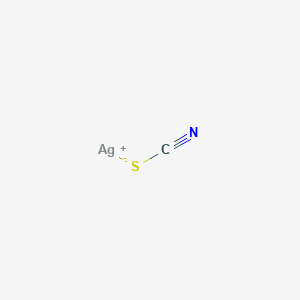

Silver thiocyanate is the silver salt of thiocyanic acid with the chemical formula AgSCN. It appears as a white crystalline powder and is commonly used in the synthesis of silver nanoparticles. This compound is slightly soluble in water and insoluble in ethanol, acetone, and acids .

Synthetic Routes and Reaction Conditions:

Solution Reaction: this compound is commonly produced by the reaction between silver nitrate and potassium thiocyanate.

Ion-Exchange Route: Another method involves an ion exchange reaction where silver nitrate and ammonium thiocyanate are dissolved in distilled water to produce this compound and ammonium nitrate.

Industrial Production Methods:

- The industrial production of this compound often involves large-scale solution reactions using silver nitrate and potassium thiocyanate due to the simplicity and efficiency of the process .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the thiocyanate group is replaced by other functional groups.

Complex Formation: It can form complexes with various metal ions, such as iron (III) thiocyanate, which is used as a qualitative test for ferric ions.

Common Reagents and Conditions:

Reagents: Common reagents include silver nitrate, potassium thiocyanate, and ammonium thiocyanate.

Conditions: Reactions are typically carried out in aqueous solutions at room temperature.

Major Products:

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Silver thiocyanate is synthesized primarily through the reaction of silver nitrate with potassium thiocyanate:

It appears as a white crystalline powder and has a low solubility in water (1.68 x 10−4 g/L), making it useful in various applications where low solubility is advantageous . The compound exhibits interesting structural properties, characterized by weak Ag—Ag interactions and a monoclinic crystal system .

Applications in Nanotechnology

Silver Nanoparticle Synthesis

One of the most significant applications of this compound is in the synthesis of silver nanoparticles. These nanoparticles are generated during the digestion process of silver nitrate in saliva, highlighting their biological relevance . The nanoparticles exhibit unique optical properties and have potential uses in medical diagnostics and therapeutics.

Table 1: Characteristics of Silver Nanoparticles from AgSCN

| Property | Value |

|---|---|

| Mean Particle Size | 4.0 ± 0.6 nm |

| Size Distribution Width | 1.4 nm |

| Relative Volume Fraction | Small: 18%, Large: 82% |

| Overall Yield | 79% |

Catalytic Applications

This compound has been investigated for its catalytic properties, particularly in hydrogen production. Studies indicate that AgSCN can enhance the photocatalytic activity of silver on titanium dioxide (TiO₂) substrates, facilitating electron transfer processes necessary for efficient hydrogen generation .

Case Study: Photocatalytic Activity Enhancement

In a controlled experiment, it was observed that the presence of thiocyanate ions significantly increased the efficiency of silver-based catalysts under UV light exposure. This finding suggests potential applications in renewable energy technologies .

Analytical Chemistry Uses

This compound serves as an analytical reagent in various chemical analyses. Its ability to form precipitates with halides makes it useful for detecting chloride ions in solution:

This property is leveraged in titrations and other analytical methods to quantify halide concentrations .

Industrial Applications

In industrial settings, AgSCN is utilized in the preparation of nonmetallic thiocyanates and photographic emulsions. Its role as an organic intermediate is crucial in synthesizing compounds used in various chemical manufacturing processes .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Nonmetallic Thiocyanates | Used as precursors for various chemical syntheses |

| Photographic Emulsions | Integral to developing photographs |

| Analytical Reagent | Employed in halide ion detection |

Wirkmechanismus

The mechanism by which silver thiocyanate exerts its effects involves the interaction of the thiocyanate anion with metal ions. For example, in the case of perovskite quantum dots, the thiocyanate anion interacts with lead ions, enhancing the photoluminescence efficiency and stability of the quantum dots . Additionally, silver nanoparticles exhibit antimicrobial activity by releasing silver ions, which disrupt bacterial cell membranes and interfere with cellular processes .

Vergleich Mit ähnlichen Verbindungen

Silver Nitrate (AgNO3): Unlike silver thiocyanate, silver nitrate is highly soluble in water and is commonly used in medical applications for its antimicrobial properties.

Potassium Thiocyanate (KSCN): Potassium thiocyanate is a soluble salt used in chemical analysis and as a reagent in various reactions.

Uniqueness of this compound:

Biologische Aktivität

Silver thiocyanate (AgSCN) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its biological activity has been explored through numerous studies, revealing its potential as an anticancer agent and its interactions with biological systems.

This compound is an inorganic compound formed from silver ions and thiocyanate ions. It is characterized by its low solubility in water, which is approximately 1.68×10−4g L−1 . The crystal structure of AgSCN has been studied extensively, showing a quasi-two-dimensional polymeric form .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound complexes. For instance, silver(I) phosphine complexes, including those with thiocyanate ligands, have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these complexes range from 2.2 to 4.6 µM in breast and colon cancer models, indicating strong anticancer activity .

Table 1: Anticancer Activity of this compound Complexes

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Ag(I) thiocyanate + Phosphine | MCF-7 (Breast) | 2.2 |

| Ag(I) thiocyanate + Phosphine | PANC-1 (Pancreas) | 18.3 |

| Ag(I) thiocyanate + Phosphine | Colon Cancer | 4.6 |

The biological activity of this compound is attributed to several mechanisms:

- Mitochondrial Dysfunction : Silver complexes can induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells .

- DNA Interaction : These complexes have been shown to bind to DNA, disrupting normal cellular processes and promoting cell death .

- Enzyme Inactivation : Silver ions can interact with thiol groups in enzymes, inhibiting their function and affecting cellular metabolism .

Case Studies

- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that this compound complexes exhibit dose-dependent cytotoxicity with an IC50 value of 8.3 µM when treated for 48 hours . The interaction with DNA was confirmed through binding studies that revealed significant interaction energies.

- Esophageal Cancer Research : Another investigation focused on esophageal cancer cells showed that Ag(I) thiocyanate complexes were more effective than cisplatin, a commonly used chemotherapeutic agent, suggesting a promising alternative for treatment .

Eigenschaften

CAS-Nummer |

1701-93-5 |

|---|---|

Molekularformel |

CHAgNS |

Molekulargewicht |

166.96 g/mol |

IUPAC-Name |

silver;thiocyanic acid |

InChI |

InChI=1S/CHNS.Ag/c2-1-3;/h3H; |

InChI-Schlüssel |

KFDDCZCFSUJOBJ-UHFFFAOYSA-N |

SMILES |

C(#N)[S-].[Ag+] |

Kanonische SMILES |

C(#N)S.[Ag] |

Key on ui other cas no. |

1701-93-5 |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

A: Silver thiocyanate has the molecular formula AgSCN and a molecular weight of 165.95 g/mol. [, , ]

ANone: this compound has been characterized using various spectroscopic techniques. These include:

- Infrared (IR) Spectroscopy: IR spectroscopy is commonly employed to identify the presence of thiocyanate ions, characterized by a strong absorbance peak around 2100 cm−1. [] This technique has been crucial in analyzing this compound formation and reactions.

- Raman Spectroscopy: Raman spectroscopy has been utilized to study the adsorption of thiocyanate ions on silver electrode surfaces. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P CP MAS NMR has provided insights into the structural features of this compound complexes with tertiary phosphine ligands. [] This technique aids in understanding the coordination environment around silver.

A: this compound exhibits limited solubility in water. [] In aqueous environments, its stability is influenced by factors like pH and the presence of other ions. For instance, in acidic solutions, it can undergo dissolution. []

A: Studies have shown that the complex solubility of this compound increases with a decrease in the dielectric constant of the solvent. [] This highlights the influence of solvent properties on its behavior in solutions.

A: Yes, this compound, particularly when combined with Silver nanoparticles (Ag@AgSCN), demonstrates promising photocatalytic activity under visible light irradiation. [] This property makes it a potential candidate for applications like degradation of organic pollutants.

ANone: Beyond its use in photographic emulsions, this compound finds applications in various fields:

- Photocatalysis: Ag@AgSCN nanostructures have shown potential in photocatalytic degradation of oxytetracycline, highlighting their potential in environmental remediation. []

- Analytical Chemistry: this compound plays a role in analytical methods for detecting anions like cyanide and thiocyanate. [, ] It is also employed in the radiometric estimation of trace amounts of zirconium. []

- Electrochemistry: this compound solutions are utilized in electroplating applications, particularly for producing silver coatings with specific properties like enhanced conductivity. []

ANone: While specific SHE regulations are not explicitly mentioned in the provided research, it's important to handle this compound with care as with any laboratory chemical. General laboratory safety practices, such as wearing appropriate personal protective equipment (gloves, goggles), working in a well-ventilated area, and following proper waste disposal procedures, should be adhered to.

ANone: Several analytical techniques have been employed to characterize this compound:

- X-ray powder diffraction (XRD): This technique is vital for identifying different phases of this compound and determining their crystal structures. [, , ]

- Scanning Electron Microscopy (SEM): SEM provides valuable information about the morphology and microstructure of this compound materials. [, ]

- Atomic absorption spectrometry (AAS): AAS is employed for the quantitative determination of Silver content, often after the dissolution of this compound precipitates. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.